Mogroside III

Overview

Mechanism of Action

Target of Action

Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.

Mode of Action

This compound exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .

Pharmacokinetics

It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of this compound.

Result of Action

This compound has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of this compound can be influenced by the presence of certain endophytic fungi .

Biochemical Analysis

Biochemical Properties

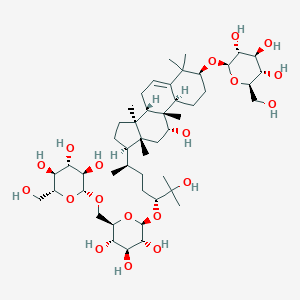

Mogroside III interacts with various enzymes, proteins, and other biomolecules in the body. The chemical structure of this compound consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . This structure allows it to participate in various biochemical reactions. For example, Saccharomyces cerevisiae can convert Mogroside V into various mogrosides, including this compound E, during fermentation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively attenuate neurotoxicity induced by Rotenone (Rot), a neurotoxin, in SH-SY5Y cells . It reduces the overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One key mechanism involves the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . This process is catalyzed by the enzyme glycosyltransferase UGT94-289-3 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in engineered tobacco, the production of this compound ranged from 148.30 to 252.73 ng/g FW over time . This suggests that this compound is stable and does not degrade significantly over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mogroside III can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into various mogrosides, including this compound, during fermentation . The fermentation process typically involves maintaining the yeast culture at 28°C and 160 rpm for about 7 days .

Industrial Production Methods: Industrial production of this compound often involves enzymatic conversion. For instance, glycosidase enzymes can regio-selectively biosynthesize this compound from mogroside V . This method is advantageous due to its specificity and efficiency in producing high yields of this compound.

Chemical Reactions Analysis

Types of Reactions: Mogroside III undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the mogroside molecule, enhancing its sweetness and stability . Hydrolysis, on the other hand, breaks down the glycosidic bonds, converting this compound into its aglycone form, mogrol .

Common Reagents and Conditions:

Glycosylation: Catalyzed by glycosyltransferase enzymes under controlled temperature and pH conditions.

Hydrolysis: Typically involves acidic or enzymatic conditions to cleave the glycosidic bonds.

Major Products:

Scientific Research Applications

Mogroside III has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener in food chemistry due to its high sweetness and low caloric content.

Medicine: Investigated for its antidiabetic and anticancer activities.

Industry: Utilized in the production of natural sweeteners and health supplements.

Comparison with Similar Compounds

Mogroside III is part of a family of mogrosides, which include mogroside IV, mogroside V, and mogroside VI. These compounds share similar structures but differ in the number and arrangement of sugar moieties:

Mogroside IV: Contains four glucose units and is less sweet compared to mogroside V.

Mogroside V: The most abundant and sweetest mogroside, containing five glucose units.

Mogroside VI: Contains six glucose units and has a sweetness similar to mogroside V.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and biological activities .

Biological Activity

Mogroside III, a key compound derived from Siraitia grosvenorii (also known as Luo Han Guo), has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidative, anti-inflammatory, and potential anti-diabetic effects, supported by recent research findings and case studies.

Chemical Composition and Properties

This compound belongs to a class of compounds known as mogrosides, which are cucurbitane-type triterpene glycosides. These compounds are characterized by their intense sweetness—approximately 250 times sweeter than sucrose—and their low-caloric content, making them attractive alternatives to traditional sweeteners.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. A study demonstrated that mogroside extract significantly scavenged free radicals, with a notable ability to inhibit the formation of advanced glycation end products (AGEs) in vitro. The extract showed a dose-dependent inhibition of AGEs formation, with a maximum inhibition of 58.5% at a concentration of 500 μg/mL, comparable to aminoguanidine, a known antiglycative agent .

Table 1: Antioxidant Activity of this compound

| Concentration (μg/mL) | % Inhibition of AGEs Formation |

|---|---|

| 31 | 11.6 |

| 125 | 33.6 |

| 500 | 58.5 |

Anti-Inflammatory Effects

This compound has been shown to modulate inflammatory responses. In studies involving asthma models, oral administration of mogroside extracts reduced levels of Th2 cytokines (IL-4, IL-5, IL-13) while increasing the Th1 cytokine IFN-γ in bronchoalveolar lavage fluid. This suggests its potential role in managing allergic conditions and inflammation-related disorders .

Case Study: Asthma Model in Mice

- Objective: Evaluate the anti-asthmatic activity of mogroside extracts.

- Findings: Significant reduction in inflammatory cytokines and improved lung function metrics were observed following treatment with mogroside extracts.

Hypoglycemic Effects

This compound demonstrates promising hypoglycemic effects by improving insulin sensitivity and regulating glucose metabolism. In diabetic mouse models, treatment with this compound led to significant reductions in fasting plasma glucose levels and glucosylated serum proteins. Additionally, it enhanced insulin tolerance and reduced lipid accumulation in adipose tissues .

Table 2: Hypoglycemic Effects of this compound

| Dosage (mg/kg) | Fasting Plasma Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 40 | 50 |

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective properties. It has been shown to inhibit apoptosis in podocytes under high glucose conditions through the activation of AMPK-SIRT1 signaling pathways. This mechanism may offer therapeutic avenues for conditions like diabetic nephropathy .

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.